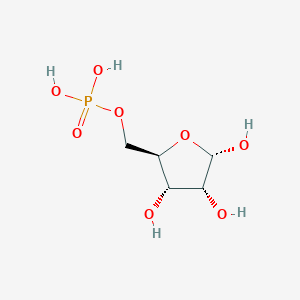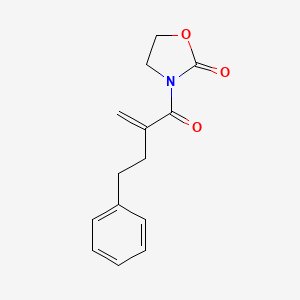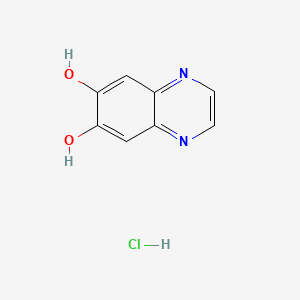
5-O-phosphono-alpha-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-ribose-5-phosphate: is a crucial biochemical compound involved in various metabolic pathways. It is a pentose sugar phosphate that plays a significant role in the pentose phosphate pathway, which is essential for cellular metabolism. This compound is a key intermediate in the synthesis of nucleotides and nucleic acids, making it vital for DNA and RNA production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-ribose-5-phosphate can be synthesized through enzymatic reactions involving ribose-5-phosphate isomerase, which catalyzes the reversible conversion of ribose-5-phosphate to ribulose-5-phosphate . Another method involves the use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and glyceraldehyde-3-phosphate .
Industrial Production Methods: Industrial production of alpha-D-ribose-5-phosphate often involves microbial fermentation processes. Bacterial strains such as Escherichia coli are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-ribose-5-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the aldol reaction catalyzed by DERA, which involves the formation of a C–C bond between acetaldehyde and glyceraldehyde-3-phosphate .
Common Reagents and Conditions: Common reagents used in these reactions include acetaldehyde and glyceraldehyde-3-phosphate. The reactions are typically carried out under mild conditions, with the presence of specific enzymes to catalyze the reactions .
Major Products: The major products formed from these reactions include 2-deoxyribose-5-phosphate and other pentose phosphates. These products are essential intermediates in various metabolic pathways .
Scientific Research Applications
Chemistry: In chemistry, alpha-D-ribose-5-phosphate is used as a building block for the synthesis of complex organic molecules. It is also employed in the study of enzyme mechanisms and catalytic processes .
Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly the pentose phosphate pathway. It is also used in the synthesis of nucleotides and nucleic acids, making it essential for genetic research .
Medicine: It is also being explored for its role in enhancing cellular energy production and reducing oxidative stress .
Industry: In the industrial sector, this compound is used in the production of various biochemicals and pharmaceuticals. It is also employed in the development of biocatalysts for chemical synthesis .
Mechanism of Action
Alpha-D-ribose-5-phosphate exerts its effects through its involvement in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular metabolism and nucleotide synthesis . The compound acts as a substrate for ribose-5-phosphate isomerase, which catalyzes its conversion to ribulose-5-phosphate .
Comparison with Similar Compounds
Comparison: Alpha-D-ribose-5-phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in nucleotide synthesis. While similar compounds like alpha-D-ribofuranose 5-phosphate and 2-deoxyribose-5-phosphate also participate in metabolic pathways, alpha-D-ribose-5-phosphate is particularly important for its role in producing ribose-5-phosphate and NADPH .
Properties
CAS No. |
34980-65-9 |
|---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5+/m1/s1 |
InChI Key |
KTVPXOYAKDPRHY-AIHAYLRMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)






![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)



